molecular formula C9H16Cl3N3 B1602640 2-(Pyridin-3-yl)piperazine trihydrochloride CAS No. 1171887-03-8

2-(Pyridin-3-yl)piperazine trihydrochloride

Cat. No.: B1602640
CAS No.: 1171887-03-8
M. Wt: 272.6 g/mol
InChI Key: KLYREZWOADHWQL-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C9H13N3·3HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in biochemical research, particularly in the study of proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)piperazine trihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using thiophenol (PhSH) to yield the desired piperazine derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)piperazine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted piperazine compounds.

Scientific Research Applications

2-(Pyridin-3-yl)piperazine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly as a ligand for various receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-(Pyridin-3-yl)piperazine trihydrochloride can be compared with other piperazine derivatives, such as:

    1-(2-Pyridyl)piperazine: Similar structure but different substitution pattern.

    4-(2-Pyridyl)piperazine: Another isomer with the pyridine ring attached at a different position.

    N-Methylpiperazine: A methyl-substituted derivative with different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-pyridin-3-ylpiperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.3ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;;/h1-3,6,9,11-12H,4-5,7H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYREZWOADHWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CN=CC=C2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589998
Record name 2-(Pyridin-3-yl)piperazine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171887-03-8
Record name 2-(Pyridin-3-yl)piperazine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Pyridin-3-yl)piperazine trihydrochloride
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2-(Pyridin-3-yl)piperazine trihydrochloride
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2-(Pyridin-3-yl)piperazine trihydrochloride
Reactant of Route 4
2-(Pyridin-3-yl)piperazine trihydrochloride
Reactant of Route 5
2-(Pyridin-3-yl)piperazine trihydrochloride
Reactant of Route 6
2-(Pyridin-3-yl)piperazine trihydrochloride

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